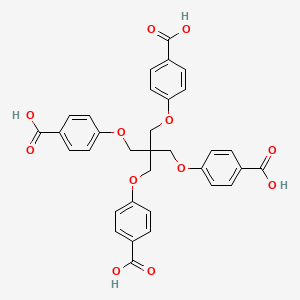

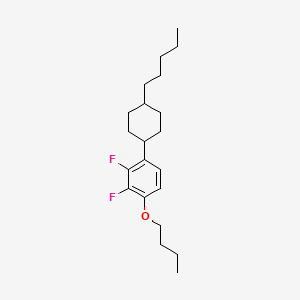

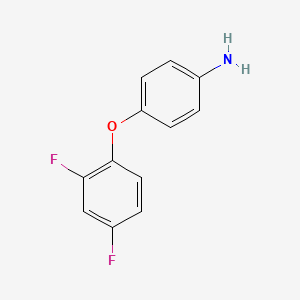

![molecular formula C13H9Cl2N3 B3177934 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline CAS No. 303099-03-8](/img/structure/B3177934.png)

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline

Overview

Description

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline is a compound that contains a benzimidazole nucleus, which is an important pharmacophore in drug discovery . The benzimidazole nucleus is a good bioisostere of naturally occurring nucleotides and can interact with proteins and enzymes . This makes it a valuable scaffold in medicinal chemistry .

Synthesis Analysis

The synthesis of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline starts with benzene derivatives with nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, polyphosphoric acid (PPA), or polyphosphoric acid trimethylsilyl ester, gives 2-aryl benzimidazoles in high yield . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for 4 hours affords 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline in good yield .Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

The benzimidazole nucleus is amphoteric in nature, showing both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole, the core structure of 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

- Imidazole derivatives, including 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline, have shown promising antimicrobial potential. Researchers have synthesized silver complexes of benzimidazole and screened them against bacteria (e.g., S. epidermidis, S. aureus) and fungi (C. albicans) .

- Imidazole serves as a core structure in various natural products (e.g., histidine, purine, histamine, and DNA-based structures). Its derivatives exhibit diverse biological activities, such as antibacterial, antitumor, anti-inflammatory, and antiviral effects. Commercially available drugs containing a 1,3-diazole ring (similar to imidazole) include omeprazole, metronidazole, and thiabendazole .

- Heterocyclic compounds, especially those with imidazole moieties, play a crucial role in drug therapy. Researchers explore these compounds to combat antimicrobial resistance (AMR) and develop novel drugs .

- Researchers have investigated the compound’s effects on various biological systems, such as its anti-inflammatory, antipyretic, and antioxidant activities. Pharmacological studies provide insights into its potential therapeutic applications .

- Imidazole-containing compounds contribute to the development of functional materials. Their unique properties make them valuable in fields like catalysis, sensors, and organic electronics .

Antimicrobial Activity

Drug Development

Chemotherapy and Infectious Diseases

Biological Assays and Pharmacological Studies

Functional Molecules and Material Science

Future Directions

The benzimidazole nucleus has been extensively utilized as a drug scaffold in medicinal chemistry due to its broad range of chemical and biological properties . Therefore, the development of new drugs using 4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline and similar compounds could be a promising direction for future research .

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting they have diverse molecular and cellular effects .

properties

IUPAC Name |

4-(4,6-dichloro-1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMZZYHAHPZWFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3'-Diiodo-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177922.png)

![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)